![molecular formula C13H13Cl2N3OS B5641766 3,5-dichloro-4-methyl-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]benzamide](/img/structure/B5641766.png)
3,5-dichloro-4-methyl-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives, closely related to the compound , often involves the dehydrosulfurization reaction of starting hydrazinecarbothioamides. For instance, the synthesis of 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide from N, N' - disubstituted hydrazinecarbothioamide showcases a method that could be adapted for synthesizing the compound in focus. This process uses a mixture of iodine and triethylamine in a DMF medium, leading to high yields of the product, with its structure confirmed by NMR spectroscopy data (Pavlova et al., 2022).
Molecular Structure Analysis
Molecular docking studies on similar thiadiazole derivatives have shown these compounds can act as potential inhibitors of significant enzymes, such as dihydrofolate reductase (DHFR). The strength of the complex formed with the enzyme's active site indicates the compound's potential effectiveness and specificity in biological systems (Pavlova et al., 2022).
Chemical Reactions and Properties
Thiadiazole derivatives are synthesized through reactions involving thiourea, thioformamide, thioalkylamide, or substituted thioureas with bromoacetyl salicylamide in ethanol. These reactions highlight the versatility and reactivity of the thiadiazole moiety, leading to compounds with expected biological activity. The reactivity of the cyanomethylene functionality in related compounds has been exploited to construct new heterocycles, indicating a pathway for synthesizing diverse derivatives with varied properties (Mohamed et al., 2020).
Physical Properties Analysis
The study of spectroscopic properties of thiadiazole derivatives, such as fluorescence effects, can provide insights into the physical properties of these compounds. For example, fluorescence studies on 4-(5-(methylamino-1,3,4-thiadiazol-2-yl))benzene-1,3-diol and its methyl variant showed distinct fluorescence emissions influenced by aggregation factors and charge transfer effects. This suggests that similar analyses on the target compound could reveal unique physical properties useful for applications in materials science (Matwijczuk et al., 2018).
Chemical Properties Analysis
The chemical behavior of thiadiazole derivatives under various conditions, including nucleophilic, thermal, oxidative, and reductive conditions, can lead to unexpected transformations. These transformations indicate the chemical versatility of thiadiazole derivatives and their potential for creating novel compounds with significant chemical properties. Studies on benzo[e][1,2,6]thiadiazino[3,4-b][1,4]diazepin-10(11H)-ones from thiadiazines show how reaction conditions can alter the chemical structure and properties of thiadiazole-based compounds (Kalogirou et al., 2021).
properties
IUPAC Name |
3,5-dichloro-4-methyl-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3OS/c1-7-10(14)5-9(6-11(7)15)13(19)16-4-3-12-18-17-8(2)20-12/h5-6H,3-4H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBSTMUOBCKRMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)NCCC2=NN=C(S2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-methyl-N-[2-(5-methyl-1,3,4-thiadiazol-2-YL)ethyl]benzamide |
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